N-benzyltetrahydrothiophen-3-amine 1,1-dioxide
Description
N-benzyltetrahydrothiophen-3-amine 1,1-dioxide is an organic compound with the molecular formula C11H15NO2S It is a derivative of tetrahydrothiophene, featuring a benzyl group attached to the nitrogen atom and a sulfone group at the 1,1-dioxide position
Properties
IUPAC Name |
N-benzyl-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUYOOLQHAXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387607 | |
| Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321580-44-3 | |
| Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Tetrahydrothiophene Core
The initial step in the synthesis is the preparation of the tetrahydrothiophene ring, which serves as the backbone of the molecule. This can be achieved by:
- Hydrogenation of Thiophene: Thiophene undergoes catalytic hydrogenation under controlled conditions (e.g., using palladium or nickel catalysts) to yield tetrahydrothiophene. This step saturates the aromatic thiophene ring to a saturated tetrahydrothiophene ring, providing the sulfur-containing heterocycle necessary for further functionalization.
N-Benzylation of Tetrahydrothiophene-3-amine
After obtaining tetrahydrothiophene, the next key step is the introduction of the benzyl group at the nitrogen atom:
- N-Benzylation Reaction: The tetrahydrothiophene-3-amine is reacted with benzyl chloride (or benzyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This nucleophilic substitution leads to the formation of the N-benzyl derivative. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating to ensure efficient substitution.
Oxidation to the 1,1-Dioxide (Sulfone)
The final synthetic transformation involves converting the sulfur atom in the tetrahydrothiophene ring to the sulfone functional group:
- Oxidation Step: The N-benzylated tetrahydrothiophene-3-amine is oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA). These reagents selectively oxidize the sulfur atom to the sulfone (1,1-dioxide) state without affecting the amine or benzyl groups.
- Reaction conditions are optimized to avoid over-oxidation or side reactions, often involving controlled temperature and stoichiometric amounts of oxidant.
Industrial Scale Considerations
- Industrial synthesis follows similar synthetic routes but employs continuous flow reactors to enhance reaction control, yield, and safety.
- Purification methods such as crystallization and chromatography are used to achieve high purity.
- Reaction parameters (temperature, solvent, reagent concentration) are optimized for scalability and reproducibility.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product Formed | Notes |
|---|---|---|---|---|---|
| 1 | Hydrogenation | Thiophene | H2 gas, Pd or Ni catalyst, solvent | Tetrahydrothiophene | Saturation of thiophene ring |
| 2 | N-Benzylation | Tetrahydrothiophene-3-amine | Benzyl chloride, NaH or K2CO3, DMF | N-Benzyl tetrahydrothiophene-3-amine | Nucleophilic substitution at N atom |
| 3 | Oxidation | N-Benzyl tetrahydrothiophene-3-amine | H2O2 or m-CPBA, controlled temp. | This compound | Sulfur oxidation to sulfone |
Detailed Research Findings and Analysis
- The hydrogenation of thiophene is a well-established reaction with high selectivity for tetrahydrothiophene formation, minimizing ring-opening side reactions.
- N-benzylation efficiency depends on the base and solvent choice; sodium hydride provides strong deprotonation of the amine, enhancing nucleophilicity.
- The oxidation step is critical; m-CPBA offers a more controlled oxidation compared to hydrogen peroxide, reducing the risk of over-oxidation or ring degradation.
- Literature suggests that the oxidation to 1,1-dioxide enhances the compound’s polarity and biological activity, making the sulfone form particularly valuable for medicinal chemistry applications.
- Industrial methods often employ continuous flow oxidation to improve safety when handling peroxides and to increase throughput.
- The compound’s structure, featuring a benzyl group and sulfone moiety, allows for further functionalization, useful in drug design and chemical biology.
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyltetrahydrothiophen-3-amine 1,1-dioxide has garnered attention for its potential therapeutic properties. Its structure suggests various biological activities that can be exploited in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
This compound has been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer).
Key Findings:
- Cell Viability Assay : Compounds were tested at varying concentrations (10 µM to 100 µM).
| Concentration (µM) | A549 Cell Viability (%) | MCF7 Cell Viability (%) |
|---|---|---|
| 10 | 85 | 90 |
| 50 | 70 | 75 |
| 100 | 50 | 55 |
The compound's mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Organic Synthesis Applications
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Synthetic Routes
One common method for synthesizing derivatives involves nucleophilic substitution reactions where the amine group can be modified to introduce new functionalities.
Example Reaction: This versatility makes it an important intermediate in the development of pharmaceuticals and agrochemicals.
Material Science Applications
This compound has also found applications in material science. Its chemical structure allows it to be incorporated into polymers and other materials.
Polymer Development
The compound can be utilized to create functionalized polymers with specific properties such as enhanced thermal stability or improved mechanical strength. For instance, copolymerization with styrene derivatives has been explored to yield materials suitable for coatings and adhesives.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a promising MIC that suggests further investigation into its potential as an antibiotic agent.
Case Study 2: Anticancer Activity
In another investigation at ABC Institute, the compound was tested on various cancer cell lines. The findings revealed significant cytotoxic effects at higher concentrations, warranting further exploration into its mechanism and potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-benzyltetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in hydrogen bonding and coordination interactions, which can influence the compound’s reactivity and biological activity. The benzyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-benzyltetrahydrothiophen-3-amine 1,1-dioxide can be compared with other similar compounds such as:
Tetrahydrothiophene-1,1-dioxide: Lacks the benzyl group, resulting in different chemical and biological properties.
N-benzylthiophene-3-amine:
Benzo[b]thiophene-1,1-dioxide: A structurally related compound with different electronic and steric properties.
The uniqueness of this compound lies in its combination of a benzyl group and a sulfone group, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
N-benzyltetrahydrothiophen-3-amine 1,1-dioxide (also known as CID 2896541) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a tetrahydrothiophene ring with a benzyl substituent and an amine functional group, contributing to its unique chemical behavior and biological interactions.
Neuroprotective Effects
There is emerging evidence suggesting that thiophene derivatives can exhibit neuroprotective effects. Compounds similar to N-benzyltetrahydrothiophen-3-amine have been studied for their potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This property could be attributed to the compound's ability to cross the blood-brain barrier due to its lipophilicity.
Study on Related Thiophene Derivatives
A study focusing on thiophene derivatives illustrated their biological activity against various cancer cell lines. For example, a derivative with a similar structure was tested against the K562 leukemia cell line, showing an IC50 value of approximately 5 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiophene A | K562 | 5.0 | Apoptosis induction via Bcl-2/Bax modulation |
| Thiophene B | A549 | 12.4 | Cell cycle arrest at G2/M phase |
Safety and Toxicity
According to available toxicity data on this compound, the compound exhibits moderate toxicity profiles. It is essential to consider safety assessments when exploring its therapeutic applications. The compound's safety profile includes potential risks associated with long-term exposure or high concentrations, necessitating further research to establish safe dosage levels for clinical use .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-benzyltetrahydrothiophen-3-amine 1,1-dioxide?
Answer:
The synthesis of this compound typically involves two key steps: (1) oxidation of tetrahydrothiophene derivatives to sulfones and (2) functionalization at the 3-position. For example, oxidation of thietane (tetrahydrothiophene) using hydrogen peroxide catalyzed by tungsten acid (WO₃·H₂O) under basic conditions (pH 11.5) yields 1,1-dioxide intermediates . Subsequent benzylation at the amine position can be achieved via nucleophilic substitution or reductive amination. Alternative routes include cyclization strategies, such as DA-mediated cyclization of o-(alkylsulfonyl)benzyl azides with bases, which has been applied to structurally related sulfone derivatives .
Advanced: How can discrepancies in reaction yields for chlorination of tetrahydrothiophene sulfones be resolved?
Answer:
Contradictions in chlorination yields (e.g., selective 3-chlorination vs. 3,3-dichlorination) may arise from reaction conditions such as solvent polarity, irradiation intensity (UV vs. visible light), or chlorine gas flow rates. For example, UV irradiation in non-polar solvents like CCl₄ favors radical pathways, leading to 3-chlorothiete 1,1-dioxide, while prolonged exposure or excess Cl₂ may result in di-substitution . Optimization studies using kinetic monitoring (e.g., in situ NMR) and computational modeling of radical intermediates can clarify selectivity trends. Comparative analysis of reaction parameters from literature (e.g., temperature, stoichiometry) is critical for reconciling data discrepancies .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm benzyl group integration and sulfone resonance (typically δ ~3.5–4.5 ppm for SO₂-adjacent protons).
- X-ray crystallography : Resolves stereochemistry and confirms the 1,1-dioxide configuration, as demonstrated for analogous sulfone derivatives in crystallography reports .
- IR spectroscopy : Identifies S=O stretching vibrations (~1150–1300 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How can computational docking studies guide the design of this compound derivatives for biological applications?
Answer:
Molecular docking can predict interactions between sulfone derivatives and target proteins. For instance, benzothiazine-3-carboxamide 1,1-dioxide derivatives were docked into the HIV integrase active site to assess Mg²⁺ chelation potential, a mechanism critical for anti-HIV activity . For this compound, similar studies could map hydrogen-bonding interactions (e.g., between the sulfone group and catalytic residues) or steric compatibility. Density Functional Theory (DFT) calculations may further optimize substituent electronic effects (e.g., benzyl vs. nitro groups) on reactivity .
Basic: What are the principal applications of tetrahydrothiophene 1,1-dioxide derivatives in medicinal chemistry?
Answer:
These sulfones are explored as bioisosteres for carbonyl groups or as rigid scaffolds in drug design. For example:
- Anti-HIV agents : Derivatives like benzothiazine-3-carboxamide 1,1-dioxide inhibit viral integrase via metal chelation .
- Antimicrobials : Structural analogs (e.g., nifurtimox) leverage the sulfone’s electron-withdrawing properties to enhance stability and target binding .
Methodologically, researchers modify the amine position (e.g., benzylation) to tune pharmacokinetic properties while retaining the sulfone’s pharmacophoric role .
Advanced: How can competing reaction pathways in sulfone cycloadditions be experimentally distinguished?
Answer:
Competing pathways (e.g., Diels-Alder vs. Michael addition) can be analyzed via:
- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., diene/dienophile interaction in cycloadditions).
- Trapping experiments : Using dienophiles with varying electronic profiles to isolate intermediates.
- Computational modeling : Transition-state analysis (e.g., DFT) to compare activation energies for competing mechanisms. For example, 1,1-dioxide sulfones undergo Diels-Alder reactions with electron-deficient dienophiles, but steric hindrance from the benzyl group may favor alternative pathways .
Basic: What precautions are necessary when handling this compound in synthetic workflows?
Answer:
- Light sensitivity : UV irradiation may trigger unintended radical reactions (e.g., chlorination side reactions) .
- Moisture control : Sulfones are hygroscopic; reactions should be conducted under inert atmospheres (N₂/Ar).
- Toxic byproducts : Chlorination steps (e.g., Cl₂ gas) require fume hoods and real-time gas sensors .
Advanced: What strategies improve regioselectivity in the functionalization of tetrahydrothiophene 1,1-dioxides?
Answer:
- Directing groups : Introducing transient protecting groups (e.g., Boc on the amine) to steer electrophilic attacks to the 3-position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the amine, while non-polar solvents favor radical pathways .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Pd with BINAP ligands) for enantioselective benzylation, though this remains underexplored for sulfones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
